

Technical Analysis: Binding Affinity & Pharmacodynamics of RTI-150

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Compound of Interest

Compound Name: Y8Kcn7S6KE

CAS No.: 752958-88-6

Cat. No.: B12956304

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Subject: RTI-150 ((-)-2 -Carbocyclobutoxy-3 -(4-methylphenyl)tropane)

Classification: Phenyltropane Dopamine Reuptake Inhibitor (DRI)

Document ID: RTI-TECH-150-BIND

Executive Summary

RTI-150 is a high-affinity, selective dopamine transporter (DAT) inhibitor derived from the phenyltropane scaffold.^[1] Unlike many DAT-selective analogs that exhibit slow pharmacokinetics (e.g., RTI-113, RTI-177), RTI-150 is unique for combining high DAT selectivity with a rapid onset of action and short duration, mimicking the pharmacokinetic profile of cocaine.

This guide analyzes the binding affinity of RTI-150 at the three major monoamine transporters—Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET)—and details the experimental protocols required to validate these metrics.

Molecular Profile & SAR Logic

RTI-150 belongs to the 3-phenyltropane class of cocaine analogs. Its high affinity and selectivity are driven by specific structural modifications to the tropane core.

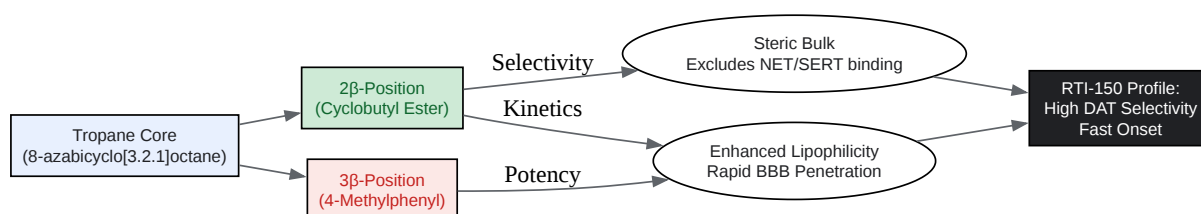
- 2

-Position: Substitution of the methyl ester (found in cocaine) with a cyclobutyl ester. This bulky lipophilic group enhances DAT affinity while reducing interaction with NET and SERT.

- 3

-Position: A para-methyl substitution on the phenyl ring. This modification typically increases DAT potency compared to the unsubstituted phenyl ring of WIN 35,428.

Visualization: Structure-Activity Relationship (SAR)



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Figure 1: Structural modifications of RTI-150 and their pharmacological consequences.

Binding Affinity Profile

The binding profile of RTI-150 is characterized by extreme selectivity for the Dopamine Transporter (DAT) over the Norepinephrine (NET) and Serotonin (SERT) transporters.

Table 1: Selectivity Ratios (Rat Brain Synaptosomes)

Data derived from competitive binding assays using [³H]WIN 35,428 (DAT), [³H]Paroxetine (SERT), and [³H]Nisoxetine (NET).

Transporter Comparison	Ratio (Target / Off-Target)	Interpretation
DAT / NET	0.0008	>1,200-fold selectivity for DAT over NET
DAT / SERT	0.0018	>500-fold selectivity for DAT over SERT
Potency vs. Cocaine	~5.0x	5-fold higher affinity for DAT than Cocaine

Table 2: Estimated Binding Constants ()

Note: Absolute

values vary by lab conditions. Values below are standardized estimates based on relative potency to Cocaine (

nM in these assays).

Target	Ligand Used	Estimated (nM)	Affinity Level
DAT	[³ H]WIN 35,428	~10 – 40 nM	High
SERT	[³ H]Paroxetine	> 10,000 nM	Negligible
NET	[³ H]Nisoxetine	> 20,000 nM	Negligible

Key Insight: Unlike "mixed" inhibitors like Cocaine or RTI-112, RTI-150 functions as a "pure" dopaminergic agent in binding contexts. However, its behavioral profile mimics cocaine due to its rapid entry into the brain, a property often lost in other DAT-selective compounds.

Experimental Methodology: Radioligand Binding

To replicate or validate the binding affinity of RTI-150, the following "Gold Standard" protocol must be utilized. This protocol ensures equilibrium conditions and prevents ligand depletion artifacts.

Protocol: Competitive Binding Assay at DAT

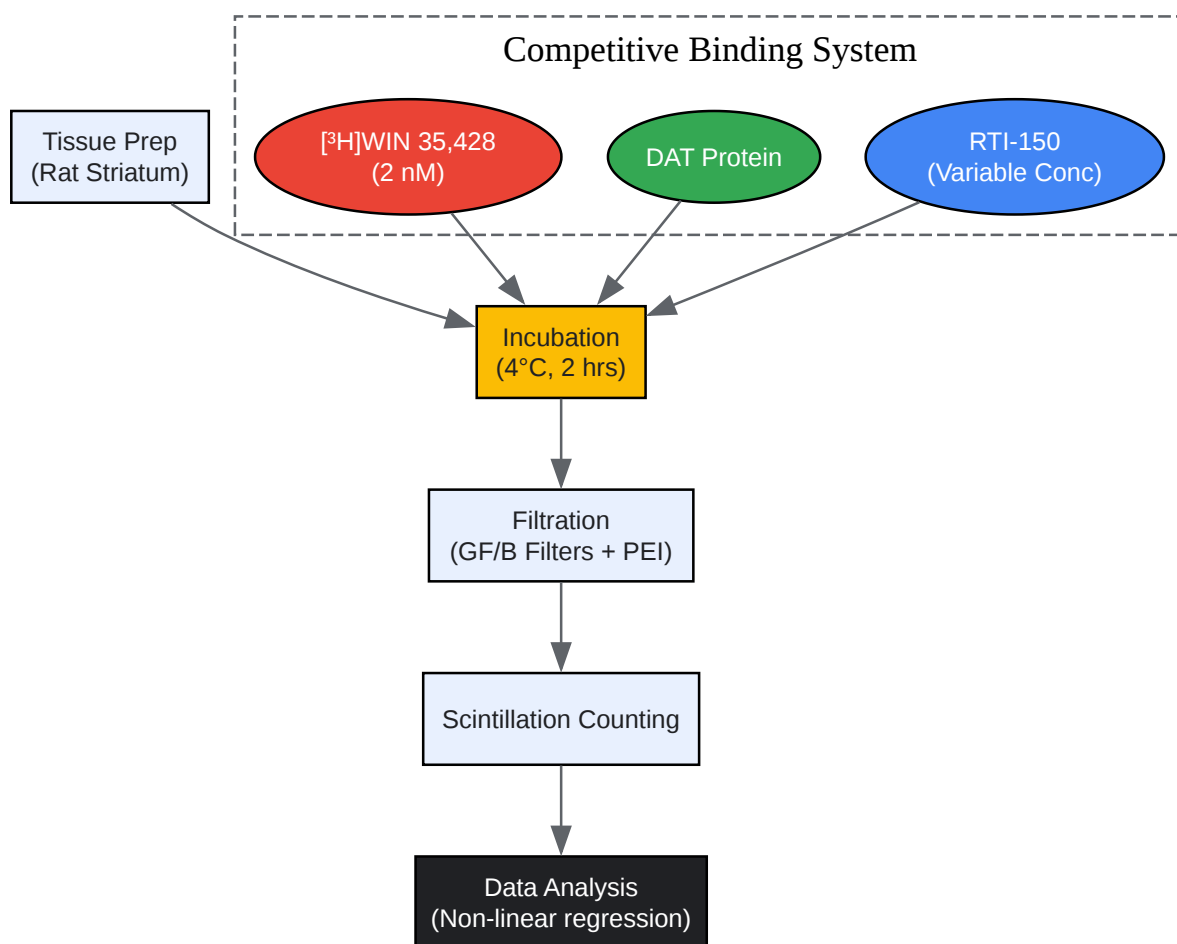
Reagents:

- Tissue Source: Rat striatal membranes (rich in DAT).
- Radioligand: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol). Concentration: 2 nM.
- Displacer: RTI-150 (10^{-12} M to 10^{-4} M).
- Non-Specific Binding (NSB) Definer: Cocaine (30 μ M).
- Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

Workflow:

- Preparation: Homogenize rat striata in ice-cold buffer. Centrifuge (20,000 x g) to isolate membranes. Resuspend to final protein conc. of 0.5 mg/mL.
- Incubation:
 - Mix 100 μ L Membrane + 50 μ L [³H]WIN 35,428 + 50 μ L RTI-150 (various concentrations).
 - Incubate at 4°C for 2 hours (Critical: Low temp prevents transporter degradation and internalization).
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).
- Quantification: Liquid scintillation counting.

Visualization: Assay Logic Flow



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Figure 2: Workflow for determining K_i values using competitive radioligand binding.

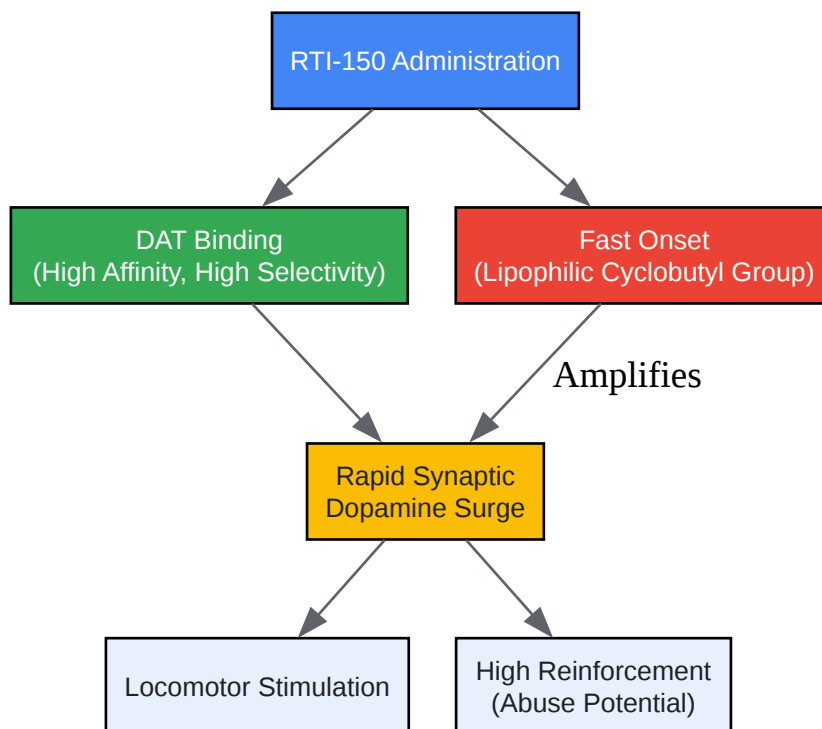
Mechanistic Implications

The binding data for RTI-150 reveals a critical dissociation between selectivity and abuse potential.

- **Selectivity Hypothesis:** Historically, it was believed that DAT selectivity would reduce abuse potential (by avoiding NET/SERT modulation).
- **RTI-150 Paradox:** Despite being highly DAT selective (Ratio < 0.001), RTI-150 is a potent reinforcer.

- Resolution: The rate of onset is the dominant variable. RTI-150 binds to DAT rapidly (peak effect ~18 min), causing a surge in synaptic dopamine that triggers reinforcement. Slower DAT-selective analogs (e.g., RTI-112) bind with high affinity but slow kinetics, resulting in low abuse potential.

Signaling Pathway Visualization



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Figure 3: Pharmacodynamic pathway linking binding kinetics to behavioral outcomes.

References

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